Regiochemical Differentiation: Meta-Chloro Substitution Pattern Versus Para-Chloro and Unsubstituted Analogs
4-tert-Butyl-3'-chlorobenzophenone bears the chlorine substituent at the meta (3′) position of the benzophenone scaffold, distinguishing it from the more common para-substituted analog 4-tert-Butyl-4'-chlorobenzophenone (CAS 67743-49-1) and the chlorine-absent 4-tert-butylbenzophenone (CAS 22679-54-5) . This 3′-chloro regiochemistry places the electron-withdrawing chlorine at a position that is non-conjugated with the carbonyl group in the ground state, creating a distinct spatial and electronic environment for molecular recognition events and synthetic derivatization compared to the para isomer, where the chlorine is in direct π-conjugation with the carbonyl .
| Evidence Dimension | Chlorine substitution position |
|---|---|
| Target Compound Data | Meta (3′) position; non-conjugated with carbonyl |
| Comparator Or Baseline | 4-tert-Butyl-4'-chlorobenzophenone: para (4′) position; conjugated with carbonyl; 4-tert-butylbenzophenone: no chlorine |
| Quantified Difference | Qualitative regiochemical difference; no published quantitative comparative data identified for this specific compound |
| Conditions | Structural analysis; synthetic accessibility assessment |
Why This Matters
The meta-chloro positioning enables distinct downstream chemistry via nucleophilic aromatic substitution and offers a different pharmacophore geometry for medicinal chemistry applications compared to para-substituted analogs.
